molecular formula C20H19ClN2O4 B2398611 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one CAS No. 1401567-14-3

6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Cat. No. B2398611
CAS RN: 1401567-14-3
M. Wt: 386.83
InChI Key: YDBHVMLMWHUEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, also known as CTBPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTBPO belongs to the pyridazinone family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in cells. 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic effects. 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the development of various diseases. Additionally, 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is its potential therapeutic properties, which make it an attractive candidate for drug development. Additionally, 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several areas of future research that could be explored with 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. One area of interest is the development of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one-based drugs for the treatment of various diseases, including cancer and diabetes. Additionally, further studies could investigate the exact mechanism of action of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one and its effects on various signaling pathways in cells. Finally, more research is needed to fully understand the advantages and limitations of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one for laboratory experiments, and to develop methods for optimizing its use in experimental settings.

Synthesis Methods

The synthesis of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one involves a multistep process that starts with the reaction of 2,4,5-trimethoxybenzyl chloride with 4-chloroaniline to form 4-(2,4,5-trimethoxybenzyl)aniline. This intermediate is then reacted with pyridazinone to form 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have investigated the use of 6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one in the treatment of various diseases, including breast cancer, lung cancer, and diabetes.

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(2,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-25-17-11-19(27-3)18(26-2)10-13(17)8-14-9-16(22-23-20(14)24)12-4-6-15(21)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHVMLMWHUEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-4-(2,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.